molecular formula C9H6ClFN2O B15225286 4-Chloro-6-fluoro-7-methoxyquinazoline

4-Chloro-6-fluoro-7-methoxyquinazoline

Cat. No.: B15225286
M. Wt: 212.61 g/mol
InChI Key: SNOBTTVXJKJLPT-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-7-methoxyquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClFN2O It is a derivative of quinazoline, featuring chlorine, fluorine, and methoxy substituents on the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-7-methoxyquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-fluoroaniline and 2-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the quinazoline ring.

    Cyclization: The intermediate product undergoes cyclization to form the quinazoline core structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluoro-7-methoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the quinazoline ring.

Scientific Research Applications

4-Chloro-6-fluoro-7-methoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    4-Chloro-6-fluoroquinazoline: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    6-Fluoro-7-methoxyquinazoline: Lacks the chlorine atom, leading to different chemical properties.

    4-Chloro-7-methoxyquinazoline: Lacks the fluorine atom, which may influence its interactions with biological targets.

Uniqueness: 4-Chloro-6-fluoro-7-methoxyquinazoline is unique due to the presence of all three substituents (chlorine, fluorine, and methoxy) on the quinazoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

4-chloro-6-fluoro-7-methoxyquinazoline

InChI

InChI=1S/C9H6ClFN2O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,1H3

InChI Key

SNOBTTVXJKJLPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)F

Origin of Product

United States

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